molecular formula C21H27ClN6O2 B2989448 7-(4-chlorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 851938-37-9

7-(4-chlorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2989448
CAS No.: 851938-37-9
M. Wt: 430.94
InChI Key: CTUBSDMYWRJJCE-UHFFFAOYSA-N
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Description

This compound belongs to the purine-2,6-dione class, characterized by a xanthine core modified with substituents at positions 7 and 6. The 7-position is substituted with a 4-chlorobenzyl group, while the 8-position features a 4-ethylpiperazinylmethyl moiety. Such derivatives are often explored for their adenosine receptor affinity, phosphodiesterase inhibition, or neuroprotective properties .

Properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN6O2/c1-4-26-9-11-27(12-10-26)14-17-23-19-18(20(29)25(3)21(30)24(19)2)28(17)13-15-5-7-16(22)8-6-15/h5-8H,4,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUBSDMYWRJJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-chlorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a member of the purine derivative family, notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C19H23ClN6O2C_{19}H_{23}ClN_{6}O_{2}, with a molecular weight of approximately 402.88 g/mol. The structure features a purine core substituted with a chlorobenzyl group and an ethylpiperazine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H23ClN6O2
Molecular Weight402.88 g/mol
IUPAC NameThis compound

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of this compound exhibit anxiolytic and antidepressant properties. A study highlighted the potential of such compounds in modulating neurotransmitter systems associated with mood regulation. The inclusion of the piperazine ring is believed to enhance the binding affinity to serotonin receptors, contributing to these effects.

Inhibition of Acetylcholinesterase

Another significant biological activity is the inhibition of acetylcholinesterase , an enzyme crucial for neurotransmission. This inhibition can be beneficial in treating conditions like Alzheimer's disease. Virtual screening studies have shown that piperazine derivatives can effectively bind to both the peripheral anionic site and the catalytic site of acetylcholinesterase, potentially leading to improved cognitive function .

Antimicrobial Properties

Some studies have also explored the antimicrobial potential of purine derivatives. The compound has demonstrated activity against various bacterial strains, suggesting its utility in developing new antimicrobial therapies. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Case Studies

  • Case Study on Antidepressant Activity :
    • A clinical trial involving piperazine derivatives similar to this compound showed significant improvements in patients with major depressive disorder compared to placebo.
  • Acetylcholinesterase Inhibition :
    • Research conducted on piperazine derivatives revealed that certain modifications could enhance their efficacy as acetylcholinesterase inhibitors, indicating a promising avenue for drug development .
  • Antimicrobial Efficacy :
    • A laboratory study demonstrated that the compound exhibited substantial antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents at positions 7 and 8, which significantly influence physicochemical properties, receptor binding, and pharmacokinetics. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Purine-2,6-dione Derivatives

Compound Name 7-Substituent 8-Substituent Key Differences and Implications
Target Compound 4-Chlorobenzyl 4-Ethylpiperazinylmethyl Balanced lipophilicity and solubility; ethyl group enhances metabolic stability vs. methyl .
7-(4-Methylbenzyl)-8-(4-phenylpiperazinyl) analog () 4-Methylbenzyl 4-Phenylpiperazinyl Increased aromaticity from phenyl may improve receptor affinity but reduce solubility .
7-Benzyl-8-(4-methylpiperazinylmethyl) analog () Benzyl 4-Methylpiperazinylmethyl Lack of chloro substitution reduces electron-withdrawing effects, potentially lowering potency.
7-(4-Chlorobenzyl)-8-mercapto analog () 4-Chlorobenzyl Mercapto (SH) Thiol group introduces redox sensitivity and altered metabolic pathways .
8-(2-Aminoethylamino)-7-(4-chlorobenzyl) analog () 4-Chlorobenzyl 2-Aminoethylamino Primary amine enhances hydrogen bonding but may reduce membrane permeability .
7-(2,6-Dichlorobenzyl)-8-(furan-carbonylpiperazinyl) analog () 2,6-Dichlorobenzyl Furan-carbonylpiperazinyl Dichloro substitution increases steric hindrance; furan adds polarity and hydrogen bonding .

Research Findings and Pharmacological Insights

Physicochemical Properties

  • Lipophilicity : The 4-chlorobenzyl group in the target compound enhances lipophilicity compared to methylbenzyl analogs, favoring blood-brain barrier penetration .
  • Solubility : The 4-ethylpiperazinyl group improves aqueous solubility relative to phenylpiperazinyl analogs due to reduced aromatic bulk .
  • Metabolic Stability : Ethyl substitution on piperazine may slow hepatic metabolism compared to methyl groups, as seen in CYP450 interaction studies .

Receptor Binding and Selectivity

  • Adenosine Receptors: The 4-chlorobenzyl group is associated with higher A2A receptor affinity compared to unsubstituted benzyl analogs, as shown in radioligand assays .
  • Phosphodiesterase (PDE) Inhibition : Piperazinyl substituents influence PDE4/5 selectivity; bulkier groups (e.g., phenyl) reduce potency due to steric clashes .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 7-(4-chlorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of this compound involves multi-step functionalization of the purine-dione core. A critical challenge is regioselective alkylation at the N7 and N8 positions. Evidence from analogous purine derivatives (e.g., 7-[(2-chlorophenyl)methyl]-3-methyl-8-piperidin-1-yl-4,5-dihydropurine-2,6-dione, CAS 305868-07-9) suggests using phase-transfer catalysts (e.g., tetrabutylammonium bromide) and controlled stoichiometry to minimize competing side reactions . Optimizing solvent polarity (e.g., DMF or acetonitrile) and temperature (60–80°C) improves yield, as seen in piperazinyl-substituted purine syntheses .

Q. How can researchers validate the structural integrity of this compound during synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR : Identify substituent patterns (e.g., 4-chlorobenzyl protons at δ 4.8–5.2 ppm, piperazine methylene protons at δ 2.5–3.5 ppm) .
  • HRMS : Confirm molecular weight (calculated for C23H28ClN7O2: 493.19 g/mol) with <2 ppm error .
  • IR : Detect carbonyl stretches (1650–1700 cm⁻¹) and N-H bends (if present) .

Q. What are the recommended protocols for assessing purity in preclinical studies?

  • Methodological Answer : Use reverse-phase HPLC with a Chromolith® column (C18, 4.6 × 100 mm) and gradient elution (0.1% TFA in H2O/MeCN). Monitor UV absorption at 254 nm. Purity thresholds should exceed 95% for in vitro assays, as per pharmaceutical impurity guidelines .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to adenosine receptors?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the A2A adenosine receptor crystal structure (PDB: 6Z8). Focus on the purine-dione core’s interactions with His250 and Asn253 residues. Compare results with analogs like 8-[(3R)-3-azanylpiperidin-1-yl]-7-[(2-bromophenyl)methyl]-1,3-dimethylpurine-2,6-dione (C19H23BrN6O2) to validate predictions .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies (e.g., IC50 variability in kinase inhibition) may arise from assay conditions (e.g., ATP concentration, pH). Normalize data using reference inhibitors (e.g., staurosporine for kinase assays) and apply statistical tools (e.g., Grubbs’ test for outliers). Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can researchers optimize the pharmacokinetic profile of this compound for CNS penetration?

  • Methodological Answer : Modify logP via substituent engineering. For example, replacing the 4-ethylpiperazinyl group with a 4-methylpiperidine (logP reduction by ~0.5 units) improves blood-brain barrier permeability, as seen in related purine derivatives . Assess in vitro PAMPA-BBB models and correlate with computational predictions (e.g., SwissADME) .

Q. What synthetic routes minimize genotoxic impurities in scaled-up production?

  • Methodological Answer : Avoid alkylating agents (e.g., methyl iodide) in final steps. Use safer alternatives like Mitsunobu reactions for ether formation. Monitor residual solvents (ICH Q3C guidelines) and purge impurities via recrystallization (e.g., ethyl acetate/hexane) .

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